Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 7, a thiophene ring at position 2, and an ethyl ester at position 4. Its molecular formula is C₁₄H₁₃N₃O₂S, with a molecular weight of 287.34 g/mol . Key physicochemical properties include a density of 1.37 g/cm³ and a refractive index of 1.681 .
Safety data recommends handling precautions (S24/25: avoid skin/eye contact) .
Properties
IUPAC Name |
ethyl 7-methyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-3-19-14(18)10-8-15-13-7-11(12-5-4-6-20-12)16-17(13)9(10)2/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRIFKWJWUKPOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=CS3)N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371371 | |
| Record name | Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162286-69-3 | |
| Record name | Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Pyrazolo[1,5-a]pyrimidine Core
A common approach starts with the preparation of 5-amino-3-(anilinyl)-1H-pyrazole-4-carboxylate derivatives, which serve as precursors for cyclization:
- Step 1: Reaction of ethyl cyanoacetate with phenylisothiocyanate in the presence of potassium hydroxide forms potassium thiolate salts.
- Step 2: Methylation with methyl iodide yields methylthio-substituted acrylate intermediates.
- Step 3: Treatment with hydrazine hydrate produces 5-amino-3-(anilinyl)-1H-pyrazole-4-carboxylate intermediates.
These intermediates then undergo condensation with enaminones derived from methyl aryl ketones and dimethylformamide dimethyl acetal (DMF-DMA) in refluxing xylene, leading to Michael-type addition followed by cyclization to form the pyrazolo[1,5-a]pyrimidine ring system.
Introduction of the Thiophen-2-yl Group
The thiophen-2-yl substituent at the 2-position is introduced via palladium-catalyzed oxidative C-H/C-H cross-coupling reactions:
- Catalyst: Pd(OAc)2 (10 mol%)
- Oxidant: Silver acetate (AgOAc)
- Additive: Pivalic acid (PivOH)
- Solvent: DMSO
- Conditions: Heating at 90 °C for 3 hours in a sealed vial
This method couples 3-bromopyrazolo[1,5-a]pyrimidine derivatives with 2-methylthiophene, yielding ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate with moderate to good yields (e.g., 52% reported).
Esterification and Purification
The ethyl ester group is typically introduced early in the synthesis via ethyl cyanoacetate derivatives. Purification is achieved through:
- Column chromatography on silica gel using petroleum ether/ethyl acetate gradients.
- Preparative reversed-phase HPLC for final product isolation.
Detailed Reaction Scheme Summary
| Step | Reactants/Intermediates | Conditions/Notes | Product/Outcome |
|---|---|---|---|
| 1 | Ethyl cyanoacetate + phenylisothiocyanate + KOH | Formation of potassium thiolate salt | Methylthio-substituted acrylate intermediates |
| 2 | Methyl iodide | Methylation | 2-((methylthio)(anilinyl)methylene)malononitrile |
| 3 | Hydrazine hydrate | Cyclization precursor formation | 5-amino-3-(anilinyl)-1H-pyrazole-4-carboxylate |
| 4 | Enaminones (from methyl aryl ketones + DMF-DMA) | Reflux in xylene, Michael addition, elimination, and cyclization | Pyrazolo[1,5-a]pyrimidine core derivatives |
| 5 | 3-bromopyrazolo[1,5-a]pyrimidine + 2-methylthiophene + Pd(OAc)2 + AgOAc + PivOH + DMSO | 90 °C, 3 h, sealed vial, oxidative C-H/C-H cross-coupling | This compound |
| 6 | Purification | Silica gel chromatography, preparative HPLC | Pure target compound |
Mechanistic Insights
- The Michael-type addition involves nucleophilic attack of the amino group on the enaminone double bond, followed by elimination of dimethylamine.
- Cyclization proceeds via intramolecular condensation with loss of water, forming the fused pyrazolo[1,5-a]pyrimidine ring.
- The palladium-catalyzed cross-coupling likely proceeds through oxidative addition of the bromopyrazolopyrimidine, C-H activation of the thiophene, and reductive elimination to form the C-C bond.
Research Findings and Optimization
- The palladium-catalyzed cross-coupling method provides a versatile and efficient route to introduce thiophene substituents under relatively mild conditions with good regioselectivity.
- Refluxing in glacial acetic acid is effective for cyclization steps, promoting high yields of the fused heterocycle.
- Use of DMF-DMA for enaminone synthesis is a reliable method to generate key intermediates for ring construction.
- Purification techniques such as Biotage Selekt chromatography and preparative HPLC ensure high purity of the final compound, critical for biological evaluation.
Summary Table of Preparation Methods
| Method Aspect | Details |
|---|---|
| Core Intermediate Synthesis | Ethyl cyanoacetate + phenylisothiocyanate → hydrazine hydrate treatment |
| Enaminone Formation | Methyl aryl ketones + DMF-DMA in refluxing xylene |
| Cyclization | Michael addition and dehydration in glacial acetic acid reflux |
| Thiophene Introduction | Pd(OAc)2-catalyzed oxidative C-H/C-H cross-coupling with 2-methylthiophene in DMSO |
| Reaction Conditions | 90 °C, 3 hours, sealed vial for cross-coupling; reflux for cyclization |
| Purification | Silica gel chromatography; preparative reversed-phase HPLC |
| Typical Yields | 50-70% for cross-coupling; up to 85% for pyrazolopyrimidine derivatives |
This comprehensive synthesis approach for This compound integrates classical heterocyclic chemistry with modern palladium-catalyzed cross-coupling techniques, enabling efficient access to this biologically relevant scaffold with potential applications in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of nitro groups results in the formation of amines .
Scientific Research Applications
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, including:
- Diazotization : A key step in constructing the pyrazolo-pyrimidine core.
- Alkylation and Reduction : These reactions are crucial for modifying the functional groups attached to the core structure.
- Hydrolysis : Often used to convert intermediates into the final carboxylate form.
Recent studies have highlighted several synthetic pathways that produce derivatives of this compound with varying substituents that enhance biological activity .
Medicinal Chemistry Applications
- Anticancer Activity : Compounds with pyrazolo-pyrimidine scaffolds have been investigated for their ability to inhibit cancer cell proliferation. Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate has shown promising results as a potential anticancer agent by targeting specific cellular pathways involved in tumor growth .
- GABA Receptor Modulation : The incorporation of thiophene rings into pyrazolo-pyrimidine structures has been linked to enhanced activity at GABA A receptors. Molecular docking studies suggest that derivatives of this compound may act as agonists at these receptors, which are critical in the modulation of neurotransmission and can be targeted for anxiety and seizure disorders .
- Antimicrobial Properties : Research indicates that pyrazolo-pyrimidines exhibit antimicrobial activity against various pathogens. This compound has been evaluated for its efficacy against bacterial strains, showing potential as an antimicrobial agent .
Case Study 1: GABA A Receptor Ligands
In a study focusing on GABA A receptor ligands, researchers synthesized several derivatives based on the pyrazolo-pyrimidine structure. These compounds underwent molecular dynamic simulations and docking studies to assess their binding affinity and agonistic activity towards GABA A receptor subtypes. The results indicated that certain modifications significantly increased receptor binding, suggesting therapeutic potential in treating anxiety disorders .
Case Study 2: Anticancer Activity Assessment
Another investigation evaluated the anticancer properties of this compound in vitro against various cancer cell lines. The study demonstrated dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry analysis .
Mechanism of Action
The mechanism of action of ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The thiophene group in the target compound may enhance interactions with sulfur-binding pockets in enzymes, as seen in antibiofilm agents . Chloro and trifluoromethyl groups (e.g., in ) increase electrophilicity and binding affinity to hydrophobic protein regions, improving anticancer potency . Morpholinophenyl substituents () enhance solubility and blood-brain barrier penetration, relevant for CNS-targeted therapies.
Role of the Ethyl Ester :
- The ethyl ester at position 6 is conserved across derivatives, suggesting its role in improving bioavailability and metabolic stability. For example, in compound 6m (trimethoxyphenyl-substituted pyrazolo[1,5-a]pyrimidine), the ester facilitates cellular uptake .
Synthetic Accessibility: The target compound can be synthesized via one-pot condensation of 5-aminopyrazoles with acetylenic esters under ultrasound-assisted conditions, yielding high purity . Derivatives with bulky substituents (e.g., tert-butyl in ) require multistep protection/deprotection strategies, reducing synthetic efficiency .
Anticancer Potential
- Pyrazolo[1,5-a]pyrimidines with 3,4,5-trimethoxyphenyl (compound 6m ) or 4-fluoro (compound 6p ) substituents exhibit IC₅₀ values <1 µM against breast cancer (MCF-7) cells . The target compound’s thiophene group may similarly disrupt microtubule assembly, though experimental validation is needed.
- Chloro-substituted analogues (e.g., ) show selective cytotoxicity via apoptosis induction, with lower toxicity to healthy cells .
Antibiofilm Activity
- Docking studies reveal that the ethyl ester in pyrazolo[1,5-a]pyrimidines forms hydrogen bonds with His67 residues in bacterial quorum-sensing proteins (e.g., 9a , binding energy = -5.51 kcal/mol) . The target compound’s thiophene may enhance hydrophobic interactions, improving antibiofilm efficacy.
Biological Activity
Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate, with a CAS number of 162286-69-3, is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on recent studies, including data tables and relevant case studies.
- Molecular Formula: C14H13N3O2S
- Molecular Weight: 287.34 g/mol
- SMILES Notation: CCOC(=O)C1=C(C)N2N=C(C=C2N=C1)C1=CC=CS1
- IUPAC Name: this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. A notable investigation evaluated a series of these compounds for their ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2 and TRKA, which are critical in cancer cell proliferation.
Key Findings:
- Inhibition Potency:
- Cell Viability Assays:
- Mechanism of Action:
Antimicrobial Activity
In addition to its anticancer properties, this compound has been assessed for antimicrobial activity against various bacterial and fungal strains.
Antimicrobial Testing:
The antimicrobial efficacy was evaluated using the Kirby-Bauer disk diffusion method against several pathogens including:
- Bacterial Strains:
- Escherichia coli
- Staphylococcus aureus
- Fungal Strains:
- Candida albicans
The results indicated that certain derivatives exhibited notable zones of inhibition, showcasing their potential as antimicrobial agents .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Dual CDK/TRKA Inhibition
In a detailed study focusing on dual inhibition properties, this compound was tested alongside other derivatives. The results indicated that it could significantly reduce cell viability in renal carcinoma cell lines expressing high levels of CDK2 and TRKA .
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial properties of this compound against common pathogens. The findings revealed that specific derivatives exhibited substantial antibacterial activity, particularly against Staphylococcus aureus, suggesting a promising avenue for further research in treating infections .
Q & A
Q. What optimized synthetic routes are reported for Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate?
The compound is typically synthesized via condensation reactions between 5-amino-3-(thiophen-2-yl)pyrazole and ethyl 2,4-dioxopentanoate under reflux conditions in ethanol. Key steps include:
- Reagent ratios : A 1:1.1 molar ratio of amine to diketone ester ensures complete reaction .
- Purification : Column chromatography (petroleum ether/ethyl acetate, 8:2 v/v) and recrystallization from cyclohexane yield high-purity crystals .
- Isomer control : Reaction temperature (reflux at ~80°C) minimizes isomer formation, as higher temperatures favor undesired regioisomers .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Standard characterization includes:
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-N stretches (~1600 cm⁻¹) .
- NMR : ¹H NMR resolves methyl (~δ 2.5 ppm), thiophenyl protons (~δ 7.0–7.5 ppm), and ester ethyl groups (~δ 1.3–4.3 ppm). ¹³C NMR confirms the pyrimidine ring carbons and ester carbonyl (~δ 165 ppm) .
- HRMS : Validates molecular weight (e.g., C₁₅H₁₃N₃O₂S requires [M+H]⁺ = 306.0678) .
Q. How are purity and yield optimized during synthesis?
- Solvent selection : Ethanol or acetic acid/acetic anhydride mixtures improve reaction efficiency .
- Catalysts : Sodium acetate accelerates cyclization in multi-step syntheses .
- Crystallization : Slow evaporation from ethyl acetate/ethanol (3:2) yields single crystals for X-ray analysis .
Advanced Research Questions
Q. How does crystallographic data resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?
X-ray diffraction reveals:
- Planarity : Pyrazole and pyrimidine rings are nearly planar (max. deviation <0.005 Å), with a dihedral angle of ~1.3° between fused rings .
- Intermolecular interactions : C-H···O hydrogen bonds form inversion dimers, while π-π stacking (centroid distance ~3.4 Å) stabilizes the crystal lattice .
- Substituent effects : Thiophenyl vs. phenyl groups alter torsion angles, impacting packing density and solubility .
Q. What strategies address low yields in multi-step syntheses?
- Stepwise monitoring : Use TLC or HPLC to isolate intermediates (e.g., azo intermediates in ) .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (noted in related pyrazolo[1,5-a]pyrimidine syntheses) .
- Catalytic systems : Pd-catalyzed C-H arylation enhances thiophenyl group introduction (analogous to methods in ) .
Q. How do substituents influence pharmacological activity?
- Thiophene vs. phenyl : Thiophenyl derivatives show enhanced binding to peripheral benzodiazepine receptors due to sulfur’s electron-rich nature .
- Ester groups : Ethyl esters improve bioavailability compared to carboxylic acids, as seen in COX-2 inhibitors (e.g., ) .
- Methyl substitution : 7-Methyl groups increase metabolic stability by sterically shielding the pyrimidine ring .
Q. What computational methods predict structure-activity relationships (SAR)?
- Docking studies : Use AutoDock Vina to model interactions with HMG-CoA reductase (target in ) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to assess reactivity at the pyrimidine C6 position .
- QSAR models : Correlate logP values (calculated via ChemDraw) with cytotoxicity data from analogous compounds .
Methodological Considerations
Q. How to resolve contradictions in spectral data during characterization?
- Cross-validation : Compare ¹H NMR integrals with X-ray-derived proton counts .
- Isotopic labeling : Use ¹⁵N-labeled precursors to assign ambiguous nitrogen signals in crowded NMR regions .
- Dynamic NMR : Identify rotational barriers in thiophenyl substituents causing peak splitting .
Q. What experimental designs validate biological activity?
- In vitro assays : Test CRF1 receptor antagonism (IC₅₀) via cAMP inhibition assays (as in ) .
- Selectivity profiling : Screen against off-targets (e.g., COX-1/COX-2) to confirm specificity .
- Metabolic stability : Use liver microsome models to assess esterase-mediated hydrolysis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
